molecular formula C26H27NO9 B1663233 (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 58957-91-8

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B1663233
CAS No.: 58957-91-8
M. Wt: 497.5 g/mol
InChI Key: XDXDZDZNSLXDNA-LGVQOGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML069 is a high-performance, thixotropic, two-part epoxy adhesive. It is widely used in applications requiring gap filling or non-slumping characteristics on vertical substrates. This compound is known for its strong, durable, chemically, and environmentally resistant bonds, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML069 is prepared by mixing two components: a resin and a hardener. The resin typically contains bisphenol A diglycidyl ether, while the hardener is composed of polyamines or polyamides. The components are mixed in a specific ratio, usually 1:1 by volume, and then applied to the substrate. The mixture undergoes a curing process, which can be accelerated by heat .

Industrial Production Methods: In industrial settings, ML069 is produced in large batches using automated mixing and dispensing equipment. The resin and hardener are stored in separate containers and mixed just before application. The curing process can be controlled by adjusting the temperature and humidity conditions in the production environment .

Types of Reactions:

    Polymerization: The primary reaction involved in the curing of ML069 is polymerization, where the epoxy groups in the resin react with the amine groups in the hardener to form a cross-linked polymer network.

    Addition Reactions: The epoxy groups undergo addition reactions with the amine groups, resulting in the formation of secondary and tertiary amines.

Common Reagents and Conditions:

    Reagents: Bisphenol A diglycidyl ether (resin), polyamines or polyamides (hardener).

    Conditions: Room temperature or elevated temperatures (up to 150°C) to accelerate the curing process.

Major Products Formed:

Scientific Research Applications

ML069 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ML069 involves the formation of a cross-linked polymer network through the polymerization of epoxy and amine groups. The molecular targets are the epoxy groups in the resin and the amine groups in the hardener. The pathways involved include the addition reactions between these functional groups, leading to the formation of strong covalent bonds and a durable polymer network .

Comparison with Similar Compounds

Uniqueness of ML069: ML069 is unique due to its high-performance characteristics, including its thixotropic nature, which allows it to be applied on vertical surfaces without slumping. It also offers excellent chemical and environmental resistance, making it suitable for a wide range of applications .

Properties

CAS No.

58957-91-8

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

IUPAC Name

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16+,17-,21+,26+/m0/s1

InChI Key

XDXDZDZNSLXDNA-LGVQOGFTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Synonyms

(7R,9R)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
Reactant of Route 2
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
Reactant of Route 6
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

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